Phenyl (2,4,6-trifluorophenyl)carbamate
Description
Properties
CAS No. |
124885-24-1 |
|---|---|
Molecular Formula |
C13H8F3NO2 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
phenyl N-(2,4,6-trifluorophenyl)carbamate |
InChI |
InChI=1S/C13H8F3NO2/c14-8-6-10(15)12(11(16)7-8)17-13(18)19-9-4-2-1-3-5-9/h1-7H,(H,17,18) |
InChI Key |
XNVHLZNMYBIIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Yield : The 2,4,6-trifluorophenyl-substituted compound 28 exhibits a higher yield (68%) compared to the 3,5-di(trifluoromethyl) analog 27 (53%), likely due to reduced steric hindrance in the former .
- Melting Point Trends : Fluorine substitution at the 2,4,6 positions (compound 28 ) results in a higher melting point (203–206°C) than analogs with meta-fluorine or trifluoromethyl groups, reflecting stronger intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .
Hydro-Lipophilic Properties
Lipophilicity (logP/logD) is critical for bioavailability. Experimental and calculated values for analogous compounds are compared below:
Key Observations :
- Fluorination and Lipophilicity : The 3,4,5-trifluorophenyl analog (8) is the most lipophilic (logk = 0.9667), while the 2,6-difluorophenyl derivative (5) is the least (-0.0131). This highlights the role of fluorine substitution patterns in modulating solubility .
- Discrepancies in Predictions : Calculated ClogP values for trifluorophenyl analogs often overestimate experimental logk, suggesting limitations in computational models for highly fluorinated systems .
Q & A
Basic: How can researchers optimize the synthesis of Phenyl (2,4,6-trifluorophenyl)carbamate to maximize yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Solvent selection : Use anhydrous solvents like dichloromethane or 1,4-dioxane to minimize hydrolysis of reactive intermediates .
- Catalysts : Employ coupling agents (e.g., HATU, DCC) with tertiary amines (e.g., triethylamine) to activate carbamate formation .
- Temperature control : Maintain low temperatures (0–5°C) during initial mixing to suppress side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry and fluorine substitution patterns on the phenyl ring .
- IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Chromatography :
- Thermal Analysis :
- DSC/TGA : Determine melting points and thermal stability under inert atmospheres .
Advanced: How can computational methods (e.g., DFT) elucidate the electronic effects of fluorine substitution in this carbamate?
Methodological Answer:
- DFT Calculations : Use CAM-B3LYP-GD3BJ methodology to model London dispersion interactions between trifluorophenyl groups and adjacent moieties. This reveals steric and electronic contributions to reactivity .
- NCI Analysis : Non-covalent interaction (NCI) isosurfaces visualize weak interactions (e.g., F···H bonds) that influence molecular packing or binding affinities .
- Substituent Effects : Compare charge distribution with non-fluorinated analogs to predict regioselectivity in nucleophilic reactions .
Advanced: How can researchers resolve contradictory biological activity data for fluorinated carbamates?
Methodological Answer:
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., methyl or tert-butyl carbamates) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Meta-Analysis : Aggregate data from fluorophenyl derivatives (e.g., 2,4,6-trifluorophenylacetic acid) to identify trends in bioactivity linked to fluorine positioning .
- Mechanistic Studies : Use competitive inhibition assays or X-ray crystallography to validate target binding specificity and rule off-target effects .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., isocyanates) .
- Waste Disposal : Quench reactive intermediates (e.g., unreacted isocyanate) with ethanol before disposal .
Advanced: How does fluorination impact the carbamate’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Perform pH-dependent degradation studies (e.g., in PBS at 37°C). Fluorine’s electron-withdrawing effect slows hydrolysis compared to non-fluorinated carbamates .
- Metabolic Resistance : Incubate with liver microsomes; trifluorophenyl groups reduce CYP450-mediated oxidation, enhancing metabolic stability .
- Plasma Stability : Use LC-MS to monitor intact compound levels over 24 hours in human plasma .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent moisture absorption and thermal degradation .
- Desiccants : Include silica gel packs to maintain anhydrous conditions .
- Light Sensitivity : Use amber vials to protect against UV-induced decomposition .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Fluorine Scanning : Synthesize analogs with mono-/di-fluorinated phenyl groups to isolate electronic vs. steric effects .
- Bioisosteric Replacement : Substitute the carbamate group with urea or thiocarbamate to modulate hydrogen-bonding interactions .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., fluorine-mediated hydrophobic pockets) .
Basic: What solvents are compatible with this compound in reaction setups?
Methodological Answer:
- Polar Aprotic Solvents : DMF, DMSO for SNAr reactions with amines or thiols .
- Chlorinated Solvents : Dichloromethane or chloroform for Friedel-Crafts acylations .
- Ether Solvents : THF or 1,4-dioxane for Grignard or organometallic couplings .
Advanced: How can researchers validate the carbamate’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enzyme-ligand interactions .
- Mutagenesis Studies : Engineer enzyme active sites (e.g., replacing serine with alanine) to test carbamate’s covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
